"mass spectrometry of Methyl 5-cyano-6-hydroxy-2-methylnicotinate"
"mass spectrometry of Methyl 5-cyano-6-hydroxy-2-methylnicotinate"
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Abstract
This technical guide provides a comprehensive framework for the analysis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document moves beyond a standard protocol to detail the underlying scientific rationale for methodological choices, from ionization principles to the prediction of fragmentation pathways. We will explore the optimal strategies for sample preparation, instrument configuration, and data interpretation, grounded in the established principles of mass spectrometry for heterocyclic compounds. This guide is intended for researchers and drug development professionals who require a robust and validated approach to the structural characterization and quantification of this and structurally related molecules.
Introduction
The Analyte: Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure incorporates multiple functional groups—a cyano group, a hydroxyl group, a methyl ester, and a methyl group—all attached to a central pyridine ring. These features dictate its chemical reactivity, polarity, and, critically for this guide, its behavior within a mass spectrometer.
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Chemical Formula: C₉H₈N₂O₃[1]
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Molecular Weight: 192.17 g/mol [1]
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Core Structure: Substituted Nicotinic Acid Ester
The multifunctionality of this molecule makes its unambiguous identification essential, particularly in complex matrices such as reaction mixtures or biological samples.
Analytical Imperative: The Role of Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for the characterization of novel chemical entities and their metabolites due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. For a molecule like Methyl 5-cyano-6-hydroxy-2-methylnicotinate, LC-MS/MS offers the capability to:
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Confirm Molecular Weight: Precisely determine the mass of the intact molecule.
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Elucidate Structure: Generate characteristic fragment ions that act as a structural fingerprint.
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Achieve High Sensitivity: Detect and quantify the analyte at very low concentrations.
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Ensure Specificity: Separate the analyte from isomers and impurities via chromatography and unique mass-to-charge ratios.
Foundational Principles: Ionization and Mass Analysis
Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical parameter in developing a successful MS method. For Methyl 5-cyano-6-hydroxy-2-methylnicotinate, Electrospray Ionization (ESI) is the superior choice.
Causality behind the Choice: ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy deposition.[2][3] This is ideal for moderately polar and thermally labile molecules like our analyte, preserving the intact molecular ion for subsequent fragmentation analysis (MS/MS). Alternative techniques like Electron Ionization (EI) would cause excessive, uncontrolled fragmentation, losing the crucial molecular weight information, while Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds.
Expected Ionization Behavior
In positive ion mode ESI, the analyte is expected to readily form a protonated molecule, [M+H]⁺. The most probable site of protonation is the nitrogen atom of the pyridine ring, as it is the most basic site in the molecule.
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Monoisotopic Mass of M: 192.0535
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Predicted [M+H]⁺ ion: m/z 193.0608
This singly charged ion will be the precursor selected for tandem mass spectrometry (MS/MS) experiments.
High-Resolution Mass Spectrometry (HRMS) Workflow
A robust analytical workflow is essential for reproducible and reliable data. The following outlines a comprehensive, self-validating system for the analysis of the target compound.
Experimental Workflow Diagram
The overall process, from sample preparation to final data analysis, is a sequential and logical progression designed to ensure data integrity at each stage.
Caption: End-to-end workflow for the LC-MS/MS analysis.
Step-by-Step Experimental Protocol
This protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
3.2.1 Sample Preparation
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Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 5-cyano-6-hydroxy-2-methylnicotinate in methanol.
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Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The formic acid is crucial for promoting efficient protonation.
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Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates.
3.2.2 Liquid Chromatography (LC) Parameters Separation is critical to reduce matrix effects and resolve potential isomers.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; provides good elution strength. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate | A generic gradient suitable for initial screening and method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small volume to prevent peak distortion and column overload. |
3.2.3 Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | As discussed, to generate the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Drying Gas Temp | 325 °C | Facilitates desolvation of droplets in the ESI source. |
| Drying Gas Flow | 10 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 35 psi | Promotes the formation of a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Precursor Ion | m/z 193.06 | The target [M+H]⁺ ion for MS/MS analysis. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures the capture of both low- and high-energy fragments. |
Elucidation of Fragmentation Pathways via Tandem MS (MS/MS)
Principle of Collision-Induced Dissociation (CID)
In CID, the selected precursor ion (m/z 193.06) is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon). The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its most labile bonds, yielding a series of characteristic product ions. The resulting MS/MS spectrum is a structural fingerprint of the molecule.
Predicted Fragmentation of the [M+H]⁺ Precursor (m/z 193.06)
Based on the functional groups present and established fragmentation patterns of related compounds, we can predict several high-probability fragmentation pathways.[4][5] The stability of the aromatic pyridine ring suggests that initial fragmentations will involve the substituents.
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Pathway A: Loss of Methanol (CH₃OH, 32.03 Da) : The methyl ester and adjacent hydroxyl group can facilitate a concerted loss of methanol, a common fragmentation for such structures. This would result in a fragment ion at m/z 161.03 .
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Pathway B: Loss of Methoxy Radical (•OCH₃, 31.02 Da) : Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, yielding a fragment at m/z 162.04 .
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Pathway C: Loss of Carbon Monoxide (CO, 28.00 Da) : Subsequent to the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide, a very stable neutral molecule. This would produce a fragment at m/z 134.04 .
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Pathway D: Loss of Hydrogen Cyanide (HCN, 27.01 Da) : Fragmentation involving the cyano group and the pyridine ring is a well-documented pathway for aromatic nitriles.[6] This would lead to a fragment at m/z 166.05 .
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Pathway E: Loss of Water (H₂O, 18.01 Da) : Direct loss of water from the hydroxyl group is also a plausible fragmentation channel.[5] This would result in a fragment ion at m/z 175.05 .
Fragmentation Pathway Diagram
Caption: Predicted MS/MS fragmentation pathways.
Summary of Predicted Fragments
| Predicted m/z | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Formula |
| 175.05 | Water | H₂O | C₉H₇N₂O₂⁺ |
| 166.05 | Hydrogen Cyanide | HCN | C₈H₈NO₃⁺ |
| 162.04 | Methoxy Radical | •OCH₃ | C₈H₆N₂O₂⁺ |
| 161.03 | Methanol | CH₃OH | C₈H₅N₂O₂⁺ |
| 134.04 | Methoxy Radical + CO | •OCH₃ + CO | C₇H₆N₂O⁺ |
Data Interpretation and Structural Confirmation
The cornerstone of trustworthy analysis is the correlation of experimental data with predicted results. An authentic spectrum of Methyl 5-cyano-6-hydroxy-2-methylnicotinate should display a precursor ion at m/z 193.0608 (within a narrow mass tolerance, e.g., < 5 ppm). The corresponding MS/MS spectrum should contain a significant portion of the predicted product ions listed in the table above.
The use of a high-resolution instrument is self-validating because it allows for the calculation of the elemental formula for both the precursor and each fragment ion. Confirming that the measured mass of a fragment corresponds to the predicted elemental formula provides extremely high confidence in the structural assignment, effectively ruling out isobaric interferences.
Conclusion
The mass spectrometric analysis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate is most effectively performed using a reversed-phase LC method coupled with positive mode Electrospray Ionization. The molecule is expected to form a protonated species [M+H]⁺ at m/z 193.06, which upon collision-induced dissociation, yields a rich and informative fragmentation spectrum. Key predicted losses include methanol (CH₃OH), hydrogen cyanide (HCN), and a methoxy radical (•OCH₃). By following the detailed workflow and parameter tables provided, researchers can develop a robust, specific, and sensitive method for the confident identification and characterization of this compound in various applications.
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